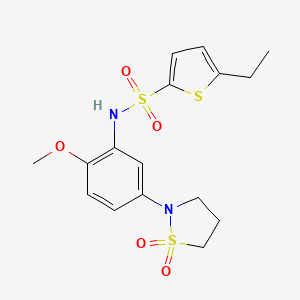

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide

Description

The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide belongs to the sulfonamide class, characterized by a 2-methoxyphenyl core substituted with a 1,1-dioxidoisothiazolidin-2-yl group and a 5-ethylthiophene sulfonamide moiety.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S3/c1-3-13-6-8-16(24-13)26(21,22)17-14-11-12(5-7-15(14)23-2)18-9-4-10-25(18,19)20/h5-8,11,17H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZKHBTVTULREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Isothiazolidine moiety : Contributes to its unique chemical properties.

- Methoxyphenyl group : Enhances its interaction with biological targets.

- Ethylthiophene and sulfonamide functionalities : Impart additional reactivity and biological significance.

The molecular formula is with a molecular weight of approximately 424.5 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the dioxidoisothiazolidinyl group : This is achieved through the reaction of suitable precursors with sulfur dioxide and an oxidizing agent.

- Nucleophilic substitution : The dioxidoisothiazolidinyl group is introduced to the phenyl ring.

- Methylation : The methoxy group is added using methylating agents like dimethyl sulfate or methyl iodide.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. For example, studies have shown that compounds with similar structures can significantly inhibit the proliferation of various human cancer cell lines, including:

- HeLa cells

- MCF-7 cells

- A549 cells

In vitro assays demonstrated that certain derivatives led to apoptotic cell death and cell cycle arrest in the sub-G1 phase, suggesting a mechanism involving disruption of cellular growth pathways .

The mechanism of action for this compound primarily involves:

- Inhibition of cyclin-dependent kinases (CDKs) : This class of enzymes plays a critical role in regulating the cell cycle. By inhibiting CDKs, the compound may effectively halt cancer cell division.

- Binding to specific receptors or enzymes : The sulfonamide moiety may interact with various biological targets, modulating their activity and affecting downstream signaling pathways.

Research Findings and Case Studies

A detailed examination of related compounds reveals consistent patterns in biological activity:

| Compound Name | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Sorafenib | 7.91 | HeLa | CDK inhibition |

| Compound 5d | 0.37 | HeLa | Apoptosis induction |

| Compound 5g | 0.73 | HeLa | Cell cycle arrest |

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Applications in Medicinal Chemistry

The compound's unique structure positions it as a promising candidate for:

- Drug development : Its ability to target specific cellular pathways makes it suitable for designing new anticancer agents.

- Pharmaceutical applications : Ongoing research aims to explore its efficacy against other diseases beyond cancer, including antimicrobial and antifungal activities.

Scientific Research Applications

1. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit specific enzymes involved in cell cycle regulation, such as Cyclin-dependent kinases (CDKs). Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for further research in oncology.

Case Study: In Vitro Evaluation of Anticancer Activity

A study assessed the compound's efficacy against various human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as a therapeutic agent .

2. Antimicrobial Properties

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide has also shown promising antimicrobial activity against multidrug-resistant bacteria. The presence of the sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to effective treatment options for resistant infections.

Case Study: Antibacterial Efficacy

In a comparative study of thiazole derivatives, this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

- Formation of Isothiazolidine Ring : This is achieved through cyclization reactions involving thioamides and oxidizing agents.

- Substitution Reactions : The sulfonamide group is introduced via nucleophilic substitution on the thiophene ring under controlled conditions.

Synthesis Overview Table

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Isothiazolidine Formation | Cyclization | Thioamide, Oxidizing Agent |

| Sulfonamide Introduction | Nucleophilic Substitution | Thiophene Derivative |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 1,1-dioxidoisothiazolidin-2-yl and 5-ethylthiophene sulfonamide substituents. Key comparisons with analogs include:

- Substituent Impact: The 1,1-dioxidoisothiazolidin-2-yl group introduces a sulfone moiety, enhancing solubility and metabolic stability compared to simpler sulfonamides (e.g., ’s chloro-substituted analog) .

Physicochemical Properties

- Molecular Weight and Solubility :

The target compound’s molecular weight (~500 g/mol, estimated) and sulfone groups likely improve aqueous solubility compared to lipophilic analogs like N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (MW: 323.77 g/mol) .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide?

A standard approach involves coupling a sulfonyl chloride derivative with an appropriate amine. For example:

- React 5-ethylthiophene-2-sulfonyl chloride with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

- Purify the crude product via column chromatography (e.g., using dichloromethane/ethyl acetate gradients) .

- Confirm purity and identity using melting point analysis, TLC, and spectroscopic methods (NMR, IR) .

Advanced: How can structural ambiguities in this compound be resolved when NMR and X-ray data conflict?

Cross-validate using complementary techniques:

- X-ray crystallography : Determine the crystal structure to resolve bond angles, dihedral angles (e.g., heterocyclic ring orientation), and intermolecular interactions (e.g., C–H···π, N–H···π) .

- DFT calculations : Compare experimental NMR shifts with computed values to identify discrepancies arising from dynamic effects or crystal packing .

- 2D NMR (COSY, NOESY) : Confirm proton-proton proximities and spatial arrangements in solution .

Basic: What spectroscopic methods are critical for characterizing this sulfonamide?

- NMR spectroscopy :

- IR spectroscopy : Validate sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

- Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted sulfonyl chloride) .

- Reaction monitoring : Employ TLC or HPLC to track reaction progress and minimize over-reaction .

- Solvent selection : Use methanol or THF for intermediates prone to hydrolysis; dry solvents for moisture-sensitive steps .

- Temperature control : Stir reactions at 293 K for slow, controlled coupling to avoid side reactions .

Basic: What biological activities are reported for structurally similar sulfonamides?

Related compounds exhibit:

- Antimicrobial activity : Sulfonamides with chloro/methoxy substituents show efficacy against bacterial strains (e.g., E. coli) .

- Enzyme inhibition : Thiophene sulfonamides target hydrophobic binding pockets in proteins (e.g., carbonic anhydrase) .

- Anticancer potential : Dichlorobenzene sulfonamides induce apoptosis in cancer cell lines .

Advanced: How can dihedral angles in the crystal structure inform drug design?

- Conformational analysis : A dihedral angle of ~89° between the thiophene and isothiazolidine rings (as seen in similar fluorophores) suggests a rigid, planar structure ideal for π-stacking in protein binding .

- Intermolecular interactions : Weak C–H···π interactions stabilize the crystal lattice, which can be leveraged to design co-crystals for improved solubility .

Advanced: How to address poor aqueous solubility during in vitro bioassays?

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance dispersion .

Basic: What crystallization conditions are optimal for X-ray analysis?

- Slow evaporation : Dissolve the compound in dichloromethane or methanol, then allow slow solvent evaporation at 296 K .

- Anti-solvent diffusion : Add hexane to a saturated solution to induce nucleation .

- Temperature gradients : Use a thermal cycler to screen crystallization temperatures .

Advanced: How to validate the purity of intermediates in complex syntheses?

- Microanalysis : Compare experimental C/H/N/S percentages with theoretical values (deviation ≤0.4%) .

- HPLC-DAD/MS : Use reverse-phase columns (C18) with UV/Vis detection (λ = 254 nm) to quantify impurities .

- DSC/TGA : Monitor thermal stability and melting points to detect polymorphic forms .

Advanced: How to reconcile contradictory biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Structure-activity relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to isolate key pharmacophores .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.